3-Ethyl-3-methylheptane

Descripción general

Descripción

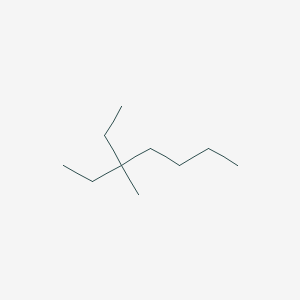

3-Ethyl-3-methylheptane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon that belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of an ethyl group and a methyl group attached to the third carbon atom of a heptane chain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methylheptane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of heptane with ethyl and methyl groups. This can be achieved using organometallic reagents such as di-n-butyl zinc and 3-chloro-3-methylpentane under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes that facilitate the addition of ethyl and methyl groups to a heptane backbone. These processes often utilize catalysts such as zeolites or metal oxides to enhance the efficiency and selectivity of the reactions .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethyl-3-methylheptane primarily undergoes reactions typical of alkanes, including:

Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur, where hydrogen atoms are replaced by halogen atoms.

Combustion: Like other hydrocarbons, this compound can undergo complete combustion to produce carbon dioxide and water.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.

Major Products:

Oxidation: Depending on the extent of oxidation, products can include 3-ethyl-3-methylheptanol, 3-ethyl-3-methylheptanal, or 3-ethyl-3-methylheptanoic acid.

Substitution: Halogenated derivatives such as 3-chloro-3-methylheptane or 3-bromo-3-methylheptane.

Aplicaciones Científicas De Investigación

3-Ethyl-3-methylheptane has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. Its structure and reactivity provide insights into the mechanisms of alkane reactions.

Medicine: Research into the metabolic pathways of similar hydrocarbons can inform the development of drugs and therapeutic agents.

Mecanismo De Acción

As an alkane, 3-Ethyl-3-methylheptane does not have specific biological targets or pathways. Its primary interactions are through physical processes such as solvation and dispersion forces. In chemical reactions, it acts as a substrate that undergoes transformations through radical or ionic mechanisms, depending on the reaction conditions .

Comparación Con Compuestos Similares

3-Methylheptane: Another branched alkane with a similar structure but lacking the ethyl group.

2-Methylheptane: Differing in the position of the methyl group, which is attached to the second carbon atom instead of the third.

3-Ethyl-2-methylheptane: Similar in structure but with the ethyl and methyl groups attached to different carbon atoms.

Uniqueness: 3-Ethyl-3-methylheptane is unique due to the specific positioning of its ethyl and methyl groups on the third carbon atom, which influences its physical and chemical properties. This structural arrangement affects its boiling point, reactivity, and interactions with other molecules .

Actividad Biológica

3-Ethyl-3-methylheptane (C10H22), a branched alkane, is primarily known for its chemical properties rather than significant biological activity. While it does not target specific biological pathways, recent studies have highlighted its potential role in ecological interactions and its chemical behavior in various environments.

Overview of this compound

- Molecular Formula: C10H22

- Molecular Weight: 142.2817 g/mol

- CAS Number: 17302-01-1

- Structure: It features an ethyl and a methyl group on the third carbon of a heptane chain, which influences its physical and chemical properties, such as boiling point and reactivity .

As an alkane, this compound undergoes typical reactions associated with hydrocarbons:

- Oxidation: Can be oxidized to form various alcohols, aldehydes, or carboxylic acids depending on the conditions.

- Substitution Reactions: Halogenation can occur where hydrogen atoms are replaced by halogens.

- Combustion: It combusts completely to produce carbon dioxide and water.

Allelopathic Effects

Recent research has identified this compound as a potential allelochemical, particularly in the context of aquatic ecosystems. It has been detected in the aquatic plant Myriophyllum elatinoides, where it exhibits selective inhibitory effects on certain cyanobacteria:

- Inhibition of Cyanobacteria: The compound significantly inhibits the growth of Microcystis aeruginosa at specific concentrations but does not affect green algae like Selenastrum capricornutum.

This suggests that this compound could play a role in shaping algal community compositions in freshwater ecosystems.

Antimicrobial Potential

Studies have also reported antimicrobial properties associated with this compound. Research conducted by Ushadevi (2008) indicated that marine isolates containing this compound exhibited antifungal activity, suggesting potential applications in biocontrol or as a natural preservative .

Analytical Techniques

The identification and characterization of this compound in various studies have primarily utilized:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for analyzing volatile compounds and assessing their biological activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar alkanes:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Inhibitory effects on Microcystis aeruginosa |

| 3-Methylheptane | Structure | Lacks ethyl group; different reactivity |

| 2-Methylheptane | Structure | Different methyl positioning |

| 3-Ethyl-2-methylheptane | Structure | Ethyl and methyl groups on different carbons |

Case Studies

-

Ecological Impact Study:

- Objective: To assess the allelopathic effects of this compound on algal growth.

- Findings: Significant inhibition of Microcystis aeruginosa was observed at concentrations above 50 µg/mL, indicating its potential role in controlling harmful algal blooms.

-

Antimicrobial Activity Assessment:

- Objective: To evaluate the antifungal properties of marine isolates containing this compound.

- Findings: The study demonstrated that extracts containing this compound showed notable antifungal activity against various fungal strains.

Propiedades

IUPAC Name |

3-ethyl-3-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-8-9-10(4,6-2)7-3/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOMNBKXPGCNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169495 | |

| Record name | 3-Ethyl-3-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-01-1 | |

| Record name | 3-Ethyl-3-methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 3-ethyl-3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-ethyl-3-methylheptane and where has it been detected?

A1: this compound is an organic compound identified as a potential allelochemical, a substance produced by some plants that can influence the growth and development of other organisms. It was detected in Myriophyllum elatinoides, an aquatic plant, and found to have an inhibitory effect on the growth of the cyanobacteria Microcystis aeruginosa []. This compound was also identified in the essential oil extracted from the seeds of Amygdalus Spinosissima, a wild thorny almond species [].

Q2: How does the presence of this compound in Myriophyllum elatinoides impact algal growth?

A2: Research suggests that this compound secreted by Myriophyllum elatinoides exhibited selective allelopathic effects. While it significantly inhibited the growth of the cyanobacterium Microcystis aeruginosa at specific concentrations, it did not show significant inhibition against the green algae Selenastrum capricornutum []. This suggests a potential role for this compound in influencing algal community composition.

Q3: What analytical techniques were used to identify and characterize this compound in the studies mentioned?

A3: The primary analytical technique used to identify and characterize this compound in both studies was Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. This widely used technique allows for the separation and identification of volatile and semi-volatile compounds within a complex mixture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.